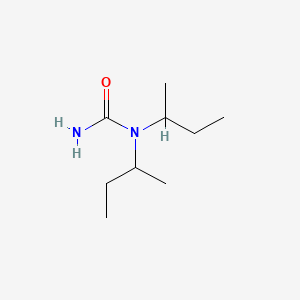

1,3-Di(butan-2-yl)urea

Description

Overview of the Urea (B33335) Functional Group in Organic Chemistry

The urea functional group is defined by a carbonyl group flanked by two nitrogen atoms. chemsrc.com This arrangement, formally known as a carbamide, results in a planar structure with unique electronic properties. acs.org The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) allows urea and its derivatives to form extensive intermolecular hydrogen bonding networks. acs.org This capacity for hydrogen bonding significantly influences their physical properties, such as melting points and solubility. acs.orglookchem.com

The reactivity of the urea functional group is characterized by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. acs.org This dual reactivity allows for a wide range of chemical transformations, making ureas versatile building blocks in organic synthesis.

Academic Relevance of 1,3-Disubstituted Urea Scaffolds in Contemporary Chemical Science

Symmetrically and asymmetrically 1,3-disubstituted ureas are a class of compounds that have garnered substantial interest across various scientific disciplines. Their ability to form predictable and robust hydrogen-bonding patterns makes them valuable components in the field of supramolecular chemistry, where they are used to construct complex, self-assembling architectures.

In medicinal chemistry, the 1,3-disubstituted urea motif is a common feature in a multitude of biologically active compounds. nih.gov These derivatives have been investigated for a wide array of therapeutic applications, including as enzyme inhibitors and receptor modulators. nih.govnih.gov For instance, they are known to act as inhibitors for soluble epoxide hydrolase, a target for treating inflammation and hypertension. nih.gov Furthermore, their applications extend to materials science, where they have been employed as additives to enhance the performance and stability of perovskite solar cells. nih.govgoogle.com

The synthesis of 1,3-disubstituted ureas can be achieved through several methods, with the reaction between an isocyanate and an amine being a common and efficient route. google.com Other methods include the reaction of amines with phosgene (B1210022) or its equivalents. lookchem.com

Contextualization of 1,3-Di(butan-2-yl)urea within Branched Alkyl Urea Architectures

This compound, also known as N,N'-di-sec-butylurea, is a member of the symmetrically substituted dialkylurea family. ontosight.ai A defining feature of this molecule is the presence of branched sec-butyl groups attached to each nitrogen atom of the urea core. The introduction of branched alkyl chains can significantly influence the compound's physical and chemical properties compared to their linear counterparts. This branching can affect solubility, melting point, and the steric environment around the urea functional group, which in turn can modulate its reactivity and intermolecular interactions. chemeo.com The study of such branched alkyl ureas provides insights into how steric hindrance and lipophilicity can be tuned to achieve desired properties in various applications, from chemical synthesis to material science. ontosight.airesearchgate.net

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C9H20N2O | chemsrc.comlookchem.comontosight.ainih.gov |

| Molecular Weight | 172.27 g/mol | nih.gov |

| CAS Number | 869-79-4 | chemsrc.comlookchem.comnih.gov |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | 70-75 °C | ontosight.ai |

| Boiling Point | 297.6 °C at 760 mmHg | lookchem.com |

| Density | 0.894 g/cm³ | lookchem.com |

| Solubility in Water | Approx. 0.5 g/100 mL at 20 °C | ontosight.ai |

| LogP | 2.47790 | chemsrc.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

Synthesis and Research Findings

The primary synthesis route for this compound involves the reaction of sec-butylamine (B1681703) with a suitable carbonyl source. One common laboratory-scale method is the reaction of sec-butylamine with phosgene or a phosgene equivalent. Another approach involves the reaction of sec-butyl isocyanate with sec-butylamine. A patent describes a method for synthesizing sec-butylurea (B1265385) using water as a solvent, which is highlighted as a safer and more environmentally friendly process. google.com

Research into this compound has indicated its utility as a chemical intermediate in the synthesis of other organic compounds. ontosight.ai It has also been investigated for its potential use in personal care products, where its moisturizing and emollient properties are of interest. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

71155-98-1 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1,1-di(butan-2-yl)urea |

InChI |

InChI=1S/C9H20N2O/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,10,12) |

InChI Key |

FTPSXMKMTGZCJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)N |

Origin of Product |

United States |

Molecular Structure, Conformation, and Isomerism of 1,3 Di Butan 2 Yl Urea

Theoretical and Computational Investigations of Urea (B33335) Conformations

The conformational flexibility of the urea moiety is a key determinant of its function in various chemical and biological systems. nih.gov Due to the delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group, the urea functionality exhibits a degree of conformational restriction. nih.gov Computational methods are indispensable tools for exploring the potential energy surface of such molecules and identifying stable conformers.

Quantum Chemical Calculations for Conformational Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for determining the relative energies of different molecular conformations. nii.ac.jp These calculations can predict the stability of various rotational isomers (rotamers) that arise from rotation around the C–N bonds of the urea backbone. For N,N'-disubstituted ureas, several conformations, such as trans,trans, cis,cis, and trans,cis, are possible with respect to the orientation of the substituents on the nitrogen atoms. nih.gov

Table 1: Theoretical Approaches for Conformational Analysis

| Computational Method | Application in Urea Conformation Analysis | Key Findings from Analogous Systems |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of single-point energies, geometry optimization, and vibrational frequencies of conformers. nii.ac.jp | Typically identifies the trans,trans conformer as the global minimum for sterically demanding substituents. nih.gov |

| Ab initio methods (e.g., MP2) | High-accuracy energy calculations for benchmarking DFT results and studying electron correlation effects. nii.ac.jp | Confirms the relative stability of conformers predicted by DFT. |

| Composite ab initio methods | Used to achieve high accuracy in calculating thermochemical properties like enthalpies of formation. researchgate.net | Provides reliable energetic data for constructing potential energy surfaces. |

Molecular Dynamics Simulations and Free Energy Surface Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, complementing the static picture from quantum chemical calculations. nih.gov By simulating the movements of atoms in a system, MD can be used to explore the conformational landscape and calculate the free energy surface, which maps the relative free energies of different conformations. pnas.org

For urea derivatives, MD simulations can reveal the pathways and energy barriers for transitions between different conformational states. nih.gov These simulations are particularly useful for understanding how the solvent environment influences conformational preferences. nih.govacs.org The analysis of the free energy surface helps to identify the most populated (lowest free energy) conformational states and the flexibility of the molecule.

Elucidation of Stereoisomerism and Chirality in Butan-2-yl Substituted Ureas

The presence of a chiral center in each of the two butan-2-yl substituents introduces stereoisomerism in 1,3-di(butan-2-yl)urea. The carbon atom bonded to the nitrogen of the urea is a stereocenter, as it is attached to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the urea nitrogen.

This results in three possible stereoisomers:

(R,R)-1,3-Di(butan-2-yl)urea: Both chiral centers have the R configuration.

(S,S)-1,3-Di(butan-2-yl)urea: Both chiral centers have the S configuration. This isomer is the enantiomer of the (R,R) form.

The distinct spatial arrangement of the atoms in these stereoisomers can lead to different physical properties and interactions with other chiral molecules. The study of stereoisomerism in related substituted ureas has been crucial for understanding their biological activity, as different stereoisomers can exhibit varying levels of efficacy as enzyme inhibitors. nih.govresearchgate.net

Table 2: Stereoisomers of this compound

| Isomer | Configuration of Center 1 | Configuration of Center 2 | Chirality | Relationship |

|---|---|---|---|---|

| 1 | R | R | Chiral | Enantiomer of Isomer 2 |

| 2 | S | S | Chiral | Enantiomer of Isomer 1 |

Analysis of Intramolecular Interactions Governing Conformational Preferences

The preferred conformation of this compound is governed by a balance of several intramolecular interactions.

Hydrogen Bonding: The N-H groups of the urea core can act as hydrogen bond donors. While intramolecular hydrogen bonding is less common in simple N,N'-dialkylureas compared to intermolecular bonding in the solid state, certain conformations could potentially be stabilized by weak N-H···O=C interactions, although this is generally not the dominant factor. researchgate.net

Steric Hindrance: The bulky butan-2-yl groups create significant steric repulsion. The molecule will adopt a conformation that minimizes the clashes between these groups. This steric hindrance is a primary reason for the preference of a trans,trans arrangement of the alkyl groups relative to the C=O bond, which places the bulky substituents far apart.

Resonance Stabilization: The planarity of the urea core is favored by resonance, which involves the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl carbon. nih.gov This resonance imparts a partial double-bond character to the C-N bonds, restricting rotation and favoring a planar or near-planar arrangement of the N-C(O)-N atoms. The competition between maintaining this planarity and avoiding steric clashes from the bulky substituents determines the final geometry.

These intramolecular forces collectively dictate the molecule's shape, influencing its packing in the solid state and its interaction with other molecules in solution. nih.gov

Intermolecular Interactions and Supramolecular Assembly in 1,3 Di Butan 2 Yl Urea Analogues

Fundamental Principles of Hydrogen Bonding Networks in Urea (B33335) Derivatives

Urea derivatives are well-regarded for their capacity to form robust hydrogen bonds, a characteristic that is central to their use in supramolecular chemistry. nih.gov The urea functional group possesses two amine (-NH) groups that act as hydrogen bond donors and a carbonyl (C=O) group that serves as a hydrogen bond acceptor. This dual functionality allows for the formation of strong and directional N-H···O hydrogen bonds, which are the primary drivers of self-assembly in these molecules.

The strength of these hydrogen bonds can be influenced by the electronic properties of the substituents on the nitrogen atoms. nih.gov Electron-withdrawing groups can increase the acidity of the N-H protons, thereby strengthening the hydrogen bonds. Conversely, electron-donating groups can decrease the hydrogen bond donor strength.

In symmetrically substituted ureas, such as 1,3-di(butan-2-yl)urea, the hydrogen bonding typically results in the formation of one-dimensional tapes or chains. nih.gov A common and highly stable motif is the α-network, which consists of bifurcated N-H···O hydrogen bonds, creating a characteristic tape-like structure. nih.gov However, the formation of this and other motifs is highly dependent on the steric and electronic nature of the substituents.

Table 1: Key Hydrogen Bonding Parameters in Urea Derivatives

| Interaction Type | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |

| N-H···O | 2.8 - 3.2 | 4 - 8 |

| C-H···O | 3.0 - 3.5 | 1 - 3 |

Note: The values presented are generalized for urea derivatives and can vary based on specific molecular structures and crystal packing.

Mechanisms of Supramolecular Self-Assembly

The spontaneous organization of molecules into well-defined, larger structures is known as supramolecular self-assembly. nih.gov For urea derivatives, this process is predominantly driven by the hydrogen bonding networks they form. The assembly is a dynamic process that can be influenced by factors such as solvent, temperature, and concentration. academie-sciences.fr

The initial step in the self-assembly of many urea derivatives is the formation of dimers, where two molecules are held together by a pair of N-H···O hydrogen bonds. nih.gov These dimers can then further associate to form larger aggregates, such as linear tapes or more complex three-dimensional networks. The process can be either isodesmic, where the addition of each subsequent molecule has the same association constant, or cooperative, where the stability of the assembly increases with its size.

In solution, the self-assembly of dialkylureas can lead to the formation of supramolecular polymers, resulting in a significant increase in viscosity and, in some cases, gelation. academie-sciences.fr The morphology of the resulting aggregates, whether they are fibrillar, tape-like, or other forms, is a direct consequence of the underlying hydrogen bonding patterns and other weaker intermolecular interactions, such as van der Waals forces.

Impact of Alkyl Chain Branching on Supramolecular Architectures

The structure of the alkyl substituents on the urea nitrogen atoms has a profound effect on the resulting supramolecular architecture. While linear alkyl chains can pack efficiently, branched chains, such as the butan-2-yl (sec-butyl) group in this compound, introduce steric hindrance that can significantly alter the self-assembly process. nih.govacs.org

The presence of bulky substituents near the urea core can disrupt the planarity of the hydrogen-bonded networks. nih.gov For instance, studies on cyclic ureas have shown that less-hindered substituents like methyl and ethyl groups allow for the formation of the anticipated tape motif, whereas bulkier isopropyl and tert-butyl groups lead to different two-dimensional hydrogen-bonding patterns. nih.gov The sec-butyl group, being a chiral and branched substituent, is expected to introduce significant steric constraints. rsc.org

This steric hindrance can:

Prevent the formation of the classic α-tape motif: The bulkiness of the butan-2-yl groups may favor alternative hydrogen-bonding arrangements to minimize steric repulsion.

Influence solubility: Increased steric bulk can disrupt crystal packing, sometimes leading to higher solubility in nonpolar solvents. nih.gov

Dictate the morphology of aggregates: The shape and size of the self-assembled structures are sensitive to the steric demands of the substituents. Branched chains can lead to the formation of helical or twisted structures.

Research on poly(alkylurea-urethane) networks has demonstrated that the steric hindrance of N-alkyl substituents directly influences the dynamic behavior and thermomechanical properties of the material. acs.org

Computational Modeling of Non-Covalent Interactions and Assembly Processes

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the non-covalent interactions that govern the self-assembly of urea derivatives. researchgate.net These methods allow for the detailed study of molecular conformations, hydrogen bond geometries, and the energetics of dimerization and further aggregation.

Quantum chemical calculations can be used to:

Determine the most stable conformations of the monomer: For this compound, this would involve analyzing the rotational barriers around the C-N bonds and the orientation of the sec-butyl groups.

Calculate the strength of hydrogen bonds: By modeling dimers and larger clusters, the interaction energies can be quantified, providing insight into the stability of different hydrogen-bonding motifs.

Predict vibrational spectra: Calculated infrared (IR) spectra can be compared with experimental data to identify the presence of specific hydrogen-bonding states (e.g., free vs. hydrogen-bonded N-H and C=O groups). mdpi.com

Simulate the self-assembly process: Molecular dynamics simulations can provide insights into the dynamic nature of the assembly in solution, showing how individual molecules come together to form larger structures.

Studies on related systems, such as 1,3-diisobutyl thiourea (B124793), have successfully used DFT to optimize the molecular geometry and support the crystal structure determined by X-ray diffraction. researchgate.net Computational investigations into the steric effects of various alkyl groups have also been conducted, providing a theoretical basis for understanding how substituents of different sizes and shapes influence molecular interactions. rsc.org

Catalytic Profile of this compound: An Examination of Its Potential Roles in Organocatalysis and Metal Coordination

The field of catalysis has seen a significant expansion in the use of small organic molecules and rationally designed ligands to mediate complex chemical transformations. Among these, urea derivatives have emerged as a versatile class of compounds, capable of acting as both metal-free organocatalysts and as ligands for transition metals. This article focuses on the chemical compound this compound, exploring its theoretical and potential catalytic functions based on the well-established principles of urea-based catalysis.

Catalytic Roles of Urea Derivatives and Organocatalysis

Urea (B33335) and its derivatives are recognized for their unique ability to form strong and directional hydrogen bonds, a feature that underpins their function in organocatalysis and as ancillary ligands in metal-catalyzed reactions. google.com The compound 1,3-Di(butan-2-yl)urea, possessing two N-H protons and a carbonyl oxygen, fits the structural motif of a dual hydrogen bond donor, positioning it as a potential candidate for various catalytic applications.

The primary mechanism by which urea derivatives function as organocatalysts is through hydrogen bonding. wikipedia.org These molecules can form a bidentate hydrogen-bonding clamp with substrates containing hydrogen bond acceptor sites, such as carbonyls or nitro groups. This interaction activates the substrate towards nucleophilic attack by lowering the energy of the transition state.

Key characteristics of urea-based hydrogen bonding catalysts include:

Dual Hydrogen Bond Donation : The two N-H groups on the urea scaffold can simultaneously interact with an electrophilic substrate, leading to significant activation. mdpi.com

Acidity of N-H Protons : The efficacy of catalysis is related to the acidity of the urea's N-H protons. Electron-withdrawing groups on the urea nitrogen atoms can increase this acidity, enhancing catalytic activity. In this compound, the sec-butyl groups are electron-donating, which would suggest a lower intrinsic acidity compared to aryl-substituted ureas.

Self-Association : A known challenge with urea catalysts is their tendency to self-associate through intermolecular hydrogen bonding, which can reduce their effective concentration and catalytic efficiency. wikipedia.org This contrasts with thioureas, which generally exhibit a lower propensity for self-aggregation. wikipedia.org The disruption of these aggregates, for instance by using an external Brønsted acid, has been shown to enhance catalytic performance. wikipedia.org

The catalytic potential of this compound as a hydrogen-bonding organocatalyst would be contingent on its ability to effectively bind to and activate electrophilic substrates while minimizing unproductive self-aggregation in the reaction medium.

The chiral nature of the two sec-butyl groups in this compound makes it a suitable candidate for use in stereoselective synthesis. Chiral, non-racemic ureas are widely employed as organocatalysts to control the stereochemical outcome of reactions. By creating a chiral binding pocket through hydrogen bonding, these catalysts can effectively differentiate between enantiotopic faces of a prochiral substrate or competing transition states.

Bifunctional urea catalysts, which incorporate a secondary activating group (like a tertiary amine) in addition to the urea moiety, have proven highly effective in a range of asymmetric transformations. mdpi.com These catalysts utilize the urea to bind and activate an electrophile while the secondary group activates the nucleophile, providing a high degree of organization in the transition state.

| Reaction Type | General Role of (Thio)urea Catalyst | Common Substrates |

|---|---|---|

| Michael Addition | Activation of the Michael acceptor (e.g., nitroalkene, enone) via hydrogen bonding to facilitate nucleophilic attack. | Nitroolefins, α,β-unsaturated ketones, malonates. |

| Friedel-Crafts Alkylation | Activation of nitroalkenes for reaction with electron-rich arenes like indoles. | Indoles, pyrroles, nitroalkenes. |

| Strecker Reaction | Activation of imines towards addition of cyanide nucleophiles. | Aldimines, ketimines, trimethylsilyl (B98337) cyanide. |

| Aldol Reaction | Activation of the aldehyde electrophile and organization of the transition state. | Aldehydes, ketones, silyl (B83357) enol ethers. |

| Dynamic Kinetic Resolution (DKR) | Enantioselective transformation of one enantiomer of a rapidly racemizing starting material. | Azlactones, racemic alcohols. mdpi.com |

While specific applications of this compound have not been extensively reported, its chiral structure suggests potential utility in reactions such as those listed above, provided a suitable chiral isomer (e.g., (R,R) or (S,S)) is used.

Beyond organocatalysis, urea derivatives serve as versatile ligands in transition metal catalysis. google.com They can coordinate to metal centers in several ways:

Primary Ligands : The urea can deprotonate to form a ureate anion, which can then coordinate directly to a metal center, often acting as a bidentate N,O-chelating ligand.

Ancillary or Secondary Sphere Ligands : A neutral urea can bind to a substrate or another ligand in the metal's coordination sphere through non-covalent hydrogen bonds, influencing the reactivity and selectivity of the catalytic cycle without directly binding to the metal. google.com

The design of ligands incorporating a urea moiety often aims to merge the coordination properties of a traditional ligand (e.g., a phosphine) with the hydrogen-bonding capability of the urea. Such phosphine-urea ligands have been developed for palladium-catalyzed cross-coupling reactions, where the urea group can influence the catalytic activity and selectivity through secondary sphere interactions. The steric and electronic properties of the substituents on the urea are critical. The sec-butyl groups in this compound would provide moderate steric bulk, which could influence the geometry and stability of potential metal complexes.

Understanding the precise mechanism of urea-catalyzed reactions is crucial for catalyst optimization. Mechanistic studies, often combining experimental techniques (like NMR titration) and computational modeling (like Density Functional Theory, DFT), have elucidated key aspects of these catalytic cycles.

In hydrogen-bonding organocatalysis, the cycle typically involves the formation of a catalyst-substrate complex, where the urea's N-H protons bind to the electrophile. For bifunctional catalysts, a ternary complex involving the catalyst, electrophile, and nucleophile is often proposed. For example, in the cinchona urea-catalyzed conjugate addition of thiols, a "Brønsted acid-hydrogen bonding" model has been proposed. In this model, the amine part of the catalyst protonates and activates the electrophile, while the urea moiety binds and positions the thiolate nucleophile via hydrogen bonding. mdpi.com

In the context of metal catalysis, mechanistic investigations focus on how the urea ligand influences key steps such as oxidative addition, reductive elimination, and migratory insertion. For instance, in the Ni-catalyzed dicarboxylation of 1,3-dienes, DFT calculations have been used to map out the catalytic cycle and understand the origin of regioselectivity. nih.govsigmaaldrich.com While a specific cycle for this compound is not available, any mechanistic investigation would likely focus on how the interplay of hydrogen bonding and steric effects from the sec-butyl groups influences the stability of key intermediates and transition states in the catalytic process.

Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Elucidation

Application of Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time, non-invasive monitoring of chemical reactions and for gaining deep mechanistic insights. researchgate.net It allows for the identification and quantification of reactants, intermediates, and products directly in the reaction mixture, providing high-quality quantitative data without the need for calibration in many cases. researchgate.net

Reaction Monitoring and Kinetics: The progress of reactions involving urea (B33335) derivatives can be followed by acquiring NMR spectra at regular intervals. magritek.com For instance, in the synthesis of urea-based compounds, the disappearance of reactant signals and the appearance of product signals can be integrated to determine their respective concentrations over time. Plotting these concentrations versus time yields kinetic profiles, from which reaction rates and orders can be determined. magritek.com The study of the 1,3-dimethylurea-formaldehyde system, a model for more complex urea chemistry, demonstrates the power of this approach. researchgate.netnih.gov In this system, ¹H, ¹³C, and ¹⁵N NMR were used to identify and quantify all species, including hydroxymethylated intermediates and products formed through condensation reactions. nih.gov This allows for the development of detailed kinetic models that can describe the influence of parameters like temperature and pH. nih.gov

Mechanistic Elucidation: NMR provides more than just kinetic data; it offers profound insights into reaction mechanisms. For example, temperature-dependent NMR studies can reveal information about dynamic processes such as hindered rotation around the C-N bonds in urea derivatives, a phenomenon influenced by hydrogen bonding. acs.org The observation of distinct signals for protons cis and trans to the carbonyl group at low temperatures provides evidence for this rotational barrier. acs.org Furthermore, specialized NMR techniques can help elucidate the spin topology and connectivity within a molecule, which can be altered by processes like chemical exchange. nih.gov By monitoring the formation and consumption of transient intermediates, which may only be observable in situ, NMR helps to piece together the step-by-step pathway of a chemical transformation. The use of model compounds like 1,3-dimethylurea helps to mimic and understand individual reactions in more complex industrial systems like urea-formaldehyde resin synthesis. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided for Urea Derivatives |

|---|---|---|

| ¹H | 5.0 - 8.0 | N-H protons; sensitive to hydrogen bonding and chemical exchange. acs.org |

| ¹H | 2.5 - 4.0 | Protons on carbons alpha to nitrogen (e.g., CH-N). uva.nl |

| ¹³C | 150 - 165 | Urea carbonyl carbon (C=O); sensitive to substituents. uva.nl |

| ¹³C | 40 - 60 | Carbons alpha to nitrogen (e.g., CH-N). uva.nl |

| ¹⁵N | Varies | Directly observes the nitrogen environment; sensitive to protonation and hydrogen bonding. nih.gov |

X-ray Crystallography for Solid-State Structural Determination of Urea Derivatives

X-ray crystallography is the most powerful technique for unambiguously determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice. nih.gov

Intermolecular Interactions and Crystal Packing: A defining feature of the crystal structures of urea derivatives is the extensive network of intermolecular hydrogen bonds. nih.gov The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions often lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or one-dimensional tapes. researchgate.netresearchgate.net For example, the crystal structure of 1,3-di-n-butylthiourea, a close analog, shows that molecules form centrosymmetric dimers via two N—H⋯S hydrogen bonds. researchgate.net These dimers are then linked into layers by additional hydrogen bonds. researchgate.net Such packing arrangements significantly influence the material's physical properties, including its melting point and solubility.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₂₀N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6395 (6) |

| b (Å) | 10.0836 (6) |

| c (Å) | 9.0128 (5) |

| β (°) | 90.476 (5) |

| Volume (ų) | 1148.66 (11) |

| Z | 4 |

Mass Spectrometry for Reaction Pathway Elucidation and Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying compounds, analyzing complex mixtures, and elucidating reaction pathways. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components within a reaction mixture. researchgate.netnih.gov

Reaction Pathway Analysis: MS is instrumental in mapping reaction pathways by detecting reactants, intermediates, products, and byproducts. yu.edu.jo In the synthesis of this compound, for example, a reaction mixture could be analyzed at various time points. The detection of species corresponding to the expected masses of starting materials, potential intermediates (e.g., an isocyanate), and the final product would provide direct evidence for the proposed reaction mechanism. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of a compound's elemental formula, which is critical for confirming the identity of unknown products or impurities. researchgate.net

Structural Elucidation and Mixture Analysis: Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.net In an MS/MS experiment, a specific ion (a "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. The fragmentation pattern is like a fingerprint for the molecule, providing information about its structure and functional groups. This is particularly useful for distinguishing between isomers and for identifying components in a complex mixture without complete chromatographic separation. researchgate.net For urea analysis, LC-MS/MS methods are often employed for their high selectivity and sensitivity, allowing for the quantification of urea in diverse and complex matrices. researchgate.netnih.govlcms.cz Sometimes, derivatization of the urea molecule is performed to improve its chromatographic behavior and detection sensitivity. nih.govresearchgate.net

| Compound | Role in Reaction | Formula | Expected [M+H]⁺ m/z | MS Technique for Analysis |

|---|---|---|---|---|

| sec-Butylamine (B1681703) | Reactant | C₄H₁₁N | 74.128 | LC-MS |

| sec-Butyl isocyanate | Intermediate | C₅H₉NO | 100.081 | LC-MS, HRMS |

| This compound | Product | C₉H₂₀N₂O | 173.165 | LC-MS/MS, HRMS |

Theoretical and Computational Chemistry in Understanding 1,3 Di Butan 2 Yl Urea Reactivity and Interactions

Elucidation of Reaction Mechanisms via Advanced Computational Methods

Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the intricate details of reaction mechanisms involving 1,3-Di(butan-2-yl)urea. These techniques allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction energy barriers, providing a step-by-step understanding of how chemical transformations occur.

For instance, in reactions such as hydrolysis or reactions with electrophiles and nucleophiles, computational models can predict the most likely pathways. The conformational flexibility of the butan-2-yl groups can be modeled to understand its influence on the accessibility of the urea (B33335) functional group. nih.gov Studies on similar urea derivatives have shown that the nitrogen atoms of the urea moiety adopt a geometry between trigonal and tetrahedral, and the substitution on these atoms plays a key role in conformational preferences. nih.gov

A computational study on the reaction of ureas with 1,3-dicarbonyl compounds revealed the importance of hydrogen bonding and the formation of intermediates like ammonium-enolates. nih.gov By applying similar computational approaches to this compound, researchers can investigate the role of the alkyl substituents in modulating the electronic properties of the urea core and, consequently, its reactivity. For example, the electron-donating nature of the butan-2-yl groups would be expected to increase the nucleophilicity of the nitrogen atoms.

Table 1: Representative Computational Methods for Reaction Mechanism Elucidation

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition state geometries | Predicting reaction pathways and activation energies for reactions like hydrolysis or synthesis. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory) | High-accuracy energy calculations | Refining the energetics of key reaction steps and intermediates. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, solvent effects | Understanding the role of the solvent and conformational changes during a reaction. |

Predictive Modeling of Reactivity and Chemical Selectivity

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches, can forecast the reactivity and selectivity of this compound in various chemical environments. These models are built upon descriptors derived from the molecule's computed three-dimensional structure and electronic properties.

Key molecular descriptors for this compound would include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., partial charges on atoms, dipole moment, energies of frontier molecular orbitals like HOMO and LUMO). For example, the energy of the Highest Occupied Molecular Orbital (HOMO) would correlate with its nucleophilicity, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would relate to its electrophilicity.

Computational studies on other substituted ureas have successfully used methods like the G3MP2 level of theory to calculate gas-phase enthalpies of formation, which are in good agreement with experimental data. researchgate.net Such models can be extended to predict the thermochemical properties of this compound. By systematically modifying the structure of urea derivatives in silico and calculating these descriptors, it is possible to build robust models that predict their reactivity in specific reactions, such as their tendency to act as hydrogen bond donors or their susceptibility to enzymatic degradation.

Virtual Screening and Molecular Docking Approaches for Ligand-System Interaction Analysis

Virtual screening and molecular docking are powerful computational techniques used to predict the binding affinity and orientation of a small molecule, such as this compound, within the active site of a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and materials science.

In a hypothetical scenario where this compound is being investigated as a potential inhibitor for a specific enzyme, molecular docking simulations would be employed. These simulations would place the molecule in various conformations within the enzyme's binding pocket and score them based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and conformational strain.

For example, studies on other urea derivatives have identified them as inhibitors for enzymes like transketolase and nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.govnih.gov In these studies, the urea moiety often plays a crucial role in forming key hydrogen bonds with amino acid residues in the active site. The butan-2-yl groups of this compound would primarily engage in hydrophobic interactions within the binding pocket.

Virtual screening could be used to compare this compound against a large library of other compounds to assess its relative potential as a ligand for a particular target. The results of such in silico experiments can guide the synthesis and biological evaluation of new compounds, saving time and resources.

Table 2: Key Interactions in Molecular Docking of Urea Derivatives

| Type of Interaction | Description | Potential Role of this compound |

| Hydrogen Bonding | Interaction between the N-H groups of the urea and hydrogen bond acceptors on the protein (e.g., carbonyl oxygen of the peptide backbone). | The two N-H groups can act as hydrogen bond donors. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | The two butan-2-yl substituents would likely interact with hydrophobic pockets in a binding site. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall binding affinity. |

Future Research Directions and Emerging Applications in Materials and Synthetic Chemistry

Design and Development of Novel Functional Materials Incorporating Urea (B33335) Architectures

The inherent ability of the urea moiety to form strong hydrogen bonds and its structural rigidity make it a valuable building block for a diverse range of functional materials. Research is increasingly focused on harnessing these properties to create materials with tailored optical, mechanical, and responsive characteristics.

One promising avenue is the development of multi-addressable switchable luminescent materials. By constraining urea groups within a dynamic covalent bond framework, it is possible to create molecules that exhibit fluorescence in response to multiple stimuli, such as acid, base, anions, and temperature. rsc.org This strategy involves the equilibrium between an ortho-substituted urea and an aldehyde to form a cyclic hemiaminal, the fluorescence of which can be modulated. rsc.org Such systems have potential applications in sensing and labeling. rsc.org

Furthermore, the unique recognition features of urea groups are being exploited in the design of complex supramolecular structures. For instance, oligomeric aromatic ureas with N,N'-dimethylated urea moieties can adopt multilayered, dynamic helical architectures in solution. nih.gov These structures offer the potential to construct functional molecules with distinctive physicochemical properties. nih.gov The incorporation of urea functionalities is also being explored in the development of biomaterials, where they can influence properties such as biodegradability, mechanical strength, and biocompatibility. westlake.edu.cn The ability to tune these properties by adjusting the diol length in cross-linked citric acid-based urethane-urea elastomers (CUPEs) highlights the design flexibility offered by urea chemistry. westlake.edu.cn

| Material Type | Key Feature | Potential Application |

| Switchable Luminescent Molecules | Multi-stimuli fluorescence response | Sensing, Chemical Signaling |

| Dynamic Helical Aromatic Ureas | Multilayered architectures | Functional Molecules |

| Polyurea Materials | Self-healing properties | Coatings, 3D Printing |

| Urethane-Urea Elastomers | Tunable mechanical properties | Biomaterials |

Integration into Dynamic Covalent Chemistry and Responsive Chemical Systems

Dynamic covalent chemistry (DCC) has emerged as a powerful tool for creating materials that can adapt their structure and properties in response to external stimuli. The reversible nature of certain urea bonds makes them attractive candidates for integration into such dynamic systems.

A key area of research is the development of self-healing polymers based on dynamic urea bonds. While urea bonds are typically stable, the introduction of bulky substituents on the nitrogen atoms can create "hindered urea bonds" (HUBs) that are capable of dissociating and reforming without a catalyst, even at low temperatures. nih.gov This catalyst-free dynamic behavior allows for the creation of polyureas and poly(urethane-ureas) with autonomous repairing capabilities. nih.gov The dynamic properties of these HUBs can be fine-tuned by adjusting the steric bulk of the substituents. nih.gov

Another approach to inducing dynamic behavior in urea bonds is through the use of mediators like zinc salts. rsc.org Zinc ions can catalyze the dissociation of urea bonds, enabling the development of reprocessable and self-healing polyurea materials. rsc.orgresearchgate.net This dynamic character is confirmed by both experimental studies and quantum chemical calculations, which suggest that zinc ions significantly accelerate the rate of urea dissociation. rsc.org The ability to create dynamic covalent ureas opens up possibilities for a wide range of applications, from malleable and recyclable materials to dynamic combinatorial libraries. tudelft.nltudelft.nl

| Dynamic System | Actuation Method | Key Advantage |

| Hindered Urea Bonds (HUBs) | Steric hindrance | Catalyst-free, low-temperature operation |

| Zinc-Mediated Dynamic Ureas | Zinc salt catalysis | Enables reprocessability of stable polymers |

| Acid-Labile Dynamic Ureas | Addition of acid | "On-demand" switching off of dynamic behavior |

Prospects for Enhanced Green Chemical Synthesis and Sustainable Processes

The chemical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. In the context of urea synthesis, this involves exploring alternative feedstocks, reducing energy consumption, and minimizing waste.

A significant area of research is the development of "green urea" production methods that utilize renewable energy and captured carbon dioxide. ureaknowhow.comkapsom.com This approach typically involves the production of green hydrogen through water electrolysis powered by solar or wind energy. ureaknowhow.comnexanteca.com This green hydrogen is then used to synthesize green ammonia (B1221849) via the Haber-Bosch process, which subsequently reacts with captured CO2 to produce urea. ureaknowhow.comkapsom.com This integrated process has the potential to significantly reduce the carbon footprint associated with conventional urea production, which relies heavily on fossil fuels. ureaknowhow.comkgsindustry.com

Beyond the production of urea itself, there is a strong emphasis on developing greener synthetic routes to urea derivatives. Traditional methods often involve hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Modern research focuses on direct synthesis from amines and carbon dioxide, a more abundant and less toxic starting material. cas.cn For instance, the synthesis of pyridin-2-yl ureas, an important moiety in many small molecule drugs, is being pursued through more environmentally benign protocols using activators like phenyl carbonochloridate. researchgate.net Electrochemical synthesis is also emerging as a promising green alternative, enabling the production of urea derivatives from oxygen reduction in ionic liquids at ambient temperature and pressure, thus avoiding energy-intensive conditions. nih.gov

| Green Synthesis Approach | Key Innovation | Environmental Benefit |

| Green Urea Production | Use of green ammonia and captured CO2 | Reduced carbon emissions ureaknowhow.comkapsom.com |

| Direct CO2 Utilization | Synthesis from amines and CO2 | Avoidance of toxic reagents like phosgene nih.govcas.cn |

| Electrochemical Synthesis | Ambient temperature and pressure reactions | Lower energy consumption nih.gov |

| Nitrate and CO2 Coupling | Electrocatalytic synthesis from wastewater components | Utilization of waste streams springernature.com |

Advancements in Computational Methodologies for Rational Design of Urea-Based Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and materials, thereby accelerating the design of new systems with desired properties. In the field of urea chemistry, computational methodologies are being applied to a wide range of challenges, from fundamental studies of molecular conformation to the optimization of industrial processes.

Density Functional Theory (DFT) calculations are frequently employed to investigate the conformational preferences and electronic properties of urea derivatives. nih.govresearchgate.net These studies provide insights into how substituents on the urea nitrogen atoms influence molecular shape and hydrogen bonding capabilities, which are crucial for designing molecules with specific biological activities or material properties. nih.gov Computational methods are also used to elucidate reaction mechanisms, such as the formation of urea in the interstellar medium, by calculating the energy barriers of different proposed pathways. whiterose.ac.ukresearchgate.net

In the realm of materials science, computational approaches are being used to design novel catalysts for urea electrosynthesis. For example, DFT calculations have been used to screen transition metal-doped MoSe2 catalysts to identify promising candidates with high stability and low limiting potentials for the conversion of N2 and CO into urea. rsc.org Furthermore, Computational Fluid Dynamics (CFD) is proving to be a valuable tool for optimizing industrial-scale processes involving urea. CFD simulations are used to design and analyze equipment such as urea mixers in diesel exhaust systems to ensure uniform ammonia distribution and efficient NOx reduction. nafems.orgcombustion-engines.euresearchgate.net It is also used to modify and improve the efficiency of industrial urea production units.

| Computational Method | Application Area | Key Insights |

| Density Functional Theory (DFT) | Molecular design, reaction mechanisms | Conformational preferences, electronic properties, reaction energy barriers nih.govresearchgate.netwhiterose.ac.ukrsc.org |

| Molecular Dynamics | Conformational analysis | Dynamic behavior of urea derivatives in solution nih.gov |

| Computational Fluid Dynamics (CFD) | Process optimization | Design of reactors and mixers, improvement of industrial efficiency nafems.orgcombustion-engines.euresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1,3-Di(butan-2-yl)urea, and how are enantiomeric products resolved?

- Methodological Answer : Synthesis typically involves condensation of butan-2-yl isocyanate derivatives with amines or alcohols under anhydrous conditions. For enantiomeric resolution, chiral chromatography (e.g., HPLC with chiral stationary phases) or stereoselective synthesis using enantiopure starting materials (e.g., (2R)- or (2S)-butan-2-ol) is employed. Purity validation via HPLC (85–95% purity thresholds) ensures separation of diastereomers, as demonstrated in analogous urea ester syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies urea-specific carbonyl stretches (~1640–1680 cm⁻¹). Chromatographic purity assessments via HPLC or GC-MS are essential, particularly for detecting byproducts from incomplete reactions .

Q. How does stereochemistry influence the physical properties of this compound?

- Methodological Answer : Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but differ in optical activity (e.g., specific rotation). Diastereomers, however, may show divergent melting points and chromatographic retention times. Polarimetry and chiral HPLC are used to distinguish stereoisomers, as seen in studies of analogous butan-2-yl esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) in asymmetric synthesis?

- Methodological Answer : Employ design-of-experiments (DoE) approaches like Box-Behnken to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For urea derivatives, optimal ee is achieved at lower temperatures (−20°C to 0°C) and controlled stoichiometry, as demonstrated in urea complexation studies . Kinetic resolution using chiral catalysts (e.g., organocatalysts) may further enhance selectivity .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

- Methodological Answer : Systematically test enantiopure samples in controlled assays (e.g., field trials for pheromone activity). For example, (2S)-butan-2-yl derivatives showed species-specific attractant activity in Zygaenidae moths, while (2R)-enantiomers were inactive. Environmental variables (e.g., humidity, competing ligands) must be standardized to isolate stereochemical effects .

Q. How do computational docking studies inform the design of this compound derivatives for target-specific applications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes, receptors). For urea-based inhibitors, focus on hydrogen-bond interactions with catalytic residues and steric complementarity. Validation via mutagenesis or isothermal titration calorimetry (ITC) is critical, as applied in BACE1 inhibitor studies .

Q. What role does urea functionalization play in enhancing material science applications?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) or aromatic substituents modifies urea’s hydrogen-bonding capacity, enabling applications in supramolecular polymers or organic semiconductors. For example, N-aryl urea derivatives exhibit tunable luminescence and charge transport properties .

Data Analysis and Validation

Q. How should researchers validate conflicting purity data from HPLC and NMR?

- Methodological Answer : Cross-validate using orthogonal methods: NMR quantifies impurities via integration, while HPLC-MS identifies low-abundance contaminants. For urea derivatives, ensure solvent compatibility (e.g., DMSO-d6 for NMR vs. acetonitrile for HPLC) and calibrate detectors with certified standards .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.